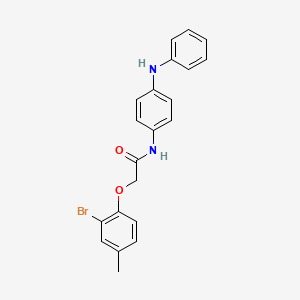
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide, also known as BDBQ, is a synthetic compound that belongs to the class of quinolinecarboxamides. It has been the subject of scientific research due to its potential as a new drug candidate for various diseases.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been studied for its potential as a new drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest (Li et al., 2015). In Alzheimer's disease research, this compound has been shown to reduce the accumulation of amyloid-beta protein in the brain, which is a hallmark of the disease (Liu et al., 2017). In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced damage (Wang et al., 2018).
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide varies depending on the disease being studied. In cancer research, this compound induces apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the PI3K/Akt/mTOR pathway (Li et al., 2015). In Alzheimer's disease research, this compound reduces the accumulation of amyloid-beta protein by inhibiting the activity of beta-secretase (Liu et al., 2017). In Parkinson's disease research, this compound protects dopaminergic neurons from oxidative stress-induced damage by activating the Nrf2/ARE pathway (Wang et al., 2018).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different disease models. In cancer research, this compound inhibits the growth and proliferation of cancer cells, induces apoptosis and cell cycle arrest, and reduces tumor size (Li et al., 2015). In Alzheimer's disease research, this compound reduces the accumulation of amyloid-beta protein in the brain, improves cognitive function, and reduces neuroinflammation (Liu et al., 2017). In Parkinson's disease research, this compound protects dopaminergic neurons from oxidative stress-induced damage, improves motor function, and reduces neuroinflammation (Wang et al., 2018).
実験室実験の利点と制限
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide in lab experiments is its potential as a new drug candidate for various diseases. This compound has been shown to have promising results in cancer, Alzheimer's disease, and Parkinson's disease research. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities for further research. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which may hinder its development as a new drug candidate.
将来の方向性
There are several future directions for the research on N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide. One direction is to further investigate its pharmacokinetics and toxicity to determine its safety and efficacy as a new drug candidate. Another direction is to study its potential as a treatment for other diseases, such as diabetes and cardiovascular disease. Additionally, future research can focus on optimizing the synthesis method of this compound to improve its yield and purity.
Conclusion
In conclusion, this compound is a synthetic compound that has been the subject of scientific research due to its potential as a new drug candidate for various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new treatments for various diseases.
合成法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with 1,3-benzodioxole-5-carboxaldehyde in the presence of acetic acid to form an intermediate product. The intermediate product is then reacted with 4-chloroquinoline-3-carboxylic acid in the presence of triethylamine and dichloromethane to produce this compound. The yield of this compound is approximately 40% (Li et al., 2015).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c1-30-22-10-8-17(12-24(22)31-2)21-13-19(18-5-3-4-6-20(18)28-21)26(29)27-14-16-7-9-23-25(11-16)33-15-32-23/h3-13H,14-15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPLMKAINQHEKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC5=C(C=C4)OCO5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide](/img/structure/B6099400.png)
amino]-N-phenylcyclohexanecarboxamide](/img/structure/B6099404.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]piperidine](/img/structure/B6099405.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6099406.png)
![3-chloro-N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B6099407.png)
![1-methyl-4-(3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6099409.png)
![N-(4-bromophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6099414.png)
![1-(2-fluorophenyl)-N-[3-(1H-pyrazol-1-yl)benzyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6099418.png)
![5-tert-butyl-7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B6099421.png)
![N-{4-[(2-bromobenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B6099426.png)

![1-(2,3-dihydro-1H-inden-2-yl)-N-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-3-piperidinamine](/img/structure/B6099450.png)
![N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropyl-3-nitrobenzamide](/img/structure/B6099461.png)
